Structural Differentiation via Ring Substitution Position: 3-Methyl vs. 4-Substituted 1-(2-Chloroethyl)piperidine Analogs
The target compound bears a 3-methyl substituent on the piperidine ring, whereas the best-characterized analog in this subclass, 4-diphenylacetoxy-1-(2-chloroethyl)piperidine (4-DAMP mustard, CAS 130817-71-9), carries a bulky 4-diphenylacetoxy ester. 4-DAMP mustard quantitatively inactivates cortical muscarinic receptors in rat brain with non-selective blockade of M1, M2, and M4 subtypes, defined by the aziridinium ion electrophile that forms from the 2-chloroethyl group [1]. The 3-methyl analog lacks the diphenylacetoxy recognition motif but retains the reactive 2-chloroethyl arm; no published IC₅₀, Kd, or inactivation rate constant is available for the 3-methyl compound at any receptor, enzyme, or cellular target. The differential substitution position therefore represents a functional gap in validated selectivity data, not a demonstrated advantage [1].
| Evidence Dimension | Receptor inactivation selectivity across muscarinic receptor subtypes (M1, M2, M4) |
|---|---|
| Target Compound Data | No published receptor binding or inactivation data available for 1-(2-chloroethyl)-3-methylpiperidine |
| Comparator Or Baseline | 4-DAMP mustard: non-selective inactivation of M1, M2, and M4 muscarinic receptors in rat brain cortex (Biochem Pharmacol 1992;44:285-290) |
| Quantified Difference | Cannot be calculated; data absent for target compound |
| Conditions | Rat brain cortex homogenate; preactivated aziridinium ion; receptor subtypes discriminated pharmacologically |
Why This Matters
Procurement of the 3-methyl analog for receptor alkylation applications lacks validated selectivity benchmarks, requiring users to either accept unknown selectivity or conduct de novo characterization.
- [1] Waelbroeck M, et al. Inactivation of brain cortex muscarinic receptors by 4-diphenylacetoxy-1-(2-chloroethyl) piperidine mustard. Biochem Pharmacol. 1992;44(2):285-290. doi:10.1016/0006-2952(92)90011-7. PMID: 1642642. View Source
